molecular formula C17H19N5OS B10872050 N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

Cat. No.: B10872050
M. Wt: 341.4 g/mol
InChI Key: TWYVGHNNFMNSGW-UHFFFAOYSA-N
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Description

4′-Acetamidoacetophenone , is a chemical compound with the empirical formula C10H11NO2. It is a white crystalline powder and exhibits antipyretic and analgesic properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The compound can be synthesized through a Michael-type addition reaction between 4-acetylphenyl isothiocyanate and 4-aminopyrimidine . The reaction proceeds as follows:

4-acetylphenyl isothiocyanate+4-aminopyrimidineN-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide\text{4-acetylphenyl isothiocyanate} + \text{4-aminopyrimidine} \rightarrow \text{this compound} 4-acetylphenyl isothiocyanate+4-aminopyrimidine→this compound

Reaction Conditions::

Industrial Production:: While research laboratories often synthesize this compound, industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions.

    Reduction: Reduction reactions are possible.

    Substitution: Substitution reactions can occur at the acetyl group or the piperazine ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.

Major Products:: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide finds applications in:

    Medicine: Potential as an analgesic and antipyretic agent.

    Chemistry: Used in synthetic chemistry for building more complex molecules.

    Biology: Investigated for biological activity and potential drug development.

    Industry: May have applications in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

  • Acetanilide derivatives
  • Piperazine-based compounds

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide

InChI

InChI=1S/C17H19N5OS/c1-13(23)14-3-5-15(6-4-14)20-17(24)22-11-9-21(10-12-22)16-18-7-2-8-19-16/h2-8H,9-12H2,1H3,(H,20,24)

InChI Key

TWYVGHNNFMNSGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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